molecular formula C12H8BrNO4 B448550 N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide CAS No. 306766-58-5

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B448550
CAS No.: 306766-58-5
M. Wt: 310.1g/mol
InChI Key: XPCBMCBQSLNOBS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Amidation Reaction: The final step involves the coupling of the bromofuran derivative with the benzodioxole derivative through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the bromine atom can yield the corresponding furan derivative.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dehalogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is unique due to the presence of both the benzodioxole and bromofuran moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBMCBQSLNOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349888
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306766-58-5
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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